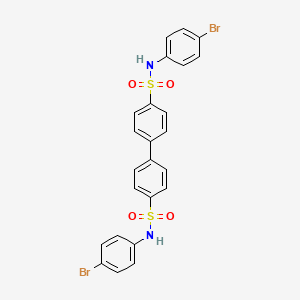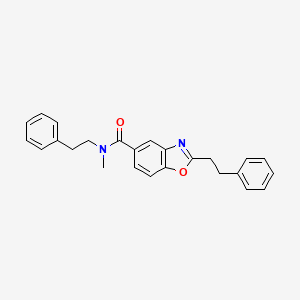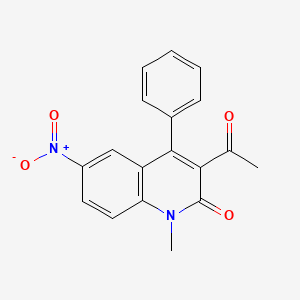
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, also known as BBDS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BBDS is a sulfonamide derivative that has been synthesized and studied for its potential use as a fluorescent probe, a catalyst for organic reactions, and as an inhibitor of protein aggregation.
Mechanism of Action
The mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is not fully understood, but it is believed to involve the binding of the compound to proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to amyloid beta peptides, which are implicated in the development of Alzheimer's disease. By binding to these peptides, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide may be able to prevent their aggregation and reduce the risk of Alzheimer's disease.
Biochemical and Physiological Effects:
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, reduce oxidative stress, and improve cognitive function. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide in lab experiments is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for the detection and analysis of these molecules. However, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are a number of future directions for research on N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide. One area of interest is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another area of interest is the development of new applications for N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, such as its use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide and its potential toxicity.
Synthesis Methods
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzenesulfonamide with 4-bromobenzeneboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 4-bromobenzenesulfonamide with 4-bromoaniline in the presence of a copper catalyst or the reaction of 4-bromobenzenesulfonamide with 4-bromobenzaldehyde in the presence of a base.
Scientific Research Applications
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is as a fluorescent probe for the detection of proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to proteins and other biomolecules, resulting in a fluorescence signal that can be easily detected.
properties
IUPAC Name |
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c25-19-5-9-21(10-6-19)27-33(29,30)23-13-1-17(2-14-23)18-3-15-24(16-4-18)34(31,32)28-22-11-7-20(26)8-12-22/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQGPZLSQIGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-disulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)

![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)



![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)